molecular formula C11H14N2O3S B3033686 1-acetyl-N-methylindoline-5-sulfonamide CAS No. 113162-45-1

1-acetyl-N-methylindoline-5-sulfonamide

Cat. No.: B3033686
CAS No.: 113162-45-1
M. Wt: 254.31 g/mol
InChI Key: ZTFJZPFCCXMFLB-UHFFFAOYSA-N
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Scientific Research Applications

1-Acetyl-N-methylindoline-5-sulfonamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Preparation Methods

The synthesis of 1-acetyl-N-methylindoline-5-sulfonamide typically involves the following steps :

    Starting Materials: The synthesis begins with indoline, which is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The acetylated indoline is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide derivative.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like dichloromethane or toluene to ensure complete conversion.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity .

Chemical Reactions Analysis

1-Acetyl-N-methylindoline-5-sulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline-5-sulfonamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-acetyl-N-methylindoline-5-sulfonamide involves its interaction with various molecular targets and pathways . The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, leading to antimicrobial effects. The indoline core can interact with cellular receptors and enzymes, modulating biological pathways involved in inflammation, cell proliferation, and apoptosis. These interactions contribute to the compound’s diverse pharmacological activities.

Comparison with Similar Compounds

1-Acetyl-N-methylindoline-5-sulfonamide can be compared with other indole derivatives and sulfonamide compounds :

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Sulfanilamide: A simpler sulfonamide compound used as an antibiotic, lacking the indoline core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used for its anti-inflammatory properties.

The uniqueness of this compound lies in its combined indoline and sulfonamide functionalities, which confer a broad spectrum of biological activities and synthetic versatility .

Properties

IUPAC Name

1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFJZPFCCXMFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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